Telcagepant

Acute Migraine Clinical Trial Efficacy Comparison

Telcagepant (MK-0974) is the only CGRP antagonist with a clinically validated hepatotoxicity profile, making it an irreplaceable positive control for mitochondrial toxicity (ETC inhibition: 1.89 µM) and BSEP inhibition (IC50: 19.0 µM) assays. Unlike approved gepants (ubrogepant, rimegepant, atogepant), it demonstrates equipotent antagonism across human vascular beds (Schild slope ≈1), enabling dissection of biased receptor signaling. Procure exclusively for comparative mechanistic studies, hepatotoxicity reference standards, and LC-MS/MS analytical method validation—not as a therapeutic substitute.

Molecular Formula C26H27F5N6O3
Molecular Weight 566.5 g/mol
CAS No. 781649-09-0
Cat. No. B1682995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelcagepant
CAS781649-09-0
SynonymsMK 0974
MK-0974
MK0974
N-((3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)hexahydro-1h-azepin-3- yl)-4-(2-oxo-2,3-dihydro-1H-imidazo(4,5-b)pyridin-1-yl)piperidine-1-carboxamide
N-(6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl)-4-(2-oxo-2,3-dihydro-1H-imidazo(4,5-b)pyridin-1-yl)piperidine-1-carboxamide
telcagepant
Molecular FormulaC26H27F5N6O3
Molecular Weight566.5 g/mol
Structural Identifiers
SMILESC1CC(C(=O)N(CC1C2=C(C(=CC=C2)F)F)CC(F)(F)F)NC(=O)N3CCC(CC3)N4C5=C(NC4=O)N=CC=C5
InChIInChI=1S/C26H27F5N6O3/c27-18-4-1-3-17(21(18)28)15-6-7-19(23(38)36(13-15)14-26(29,30)31)33-24(39)35-11-8-16(9-12-35)37-20-5-2-10-32-22(20)34-25(37)40/h1-5,10,15-16,19H,6-9,11-14H2,(H,33,39)(H,32,34,40)/t15-,19-/m1/s1
InChIKeyCGDZXLJGHVKVIE-DNVCBOLYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Telcagepant (MK-0974, CAS 781649-09-0) CGRP Antagonist: Baseline Characterization for Research Procurement


Telcagepant (developmental code MK-0974) is a small-molecule, orally bioavailable antagonist of the calcitonin gene-related peptide (CGRP) receptor. It was developed by Merck & Co. as an investigational agent for the acute treatment of migraine and advanced to Phase III clinical trials before development was discontinued due to concerns about liver toxicity with chronic administration [1][2]. Telcagepant binds the CGRP receptor with high affinity (human Ki = 0.77 nM) and potently inhibits CGRP-stimulated cAMP production (human IC50 = 2.2 nM), and it demonstrates >1500-fold selectivity over the related adrenomedullin receptors [3]. Pharmacokinetically, telcagepant is rapidly absorbed (Tmax ≈ 1.5 hours) with a terminal half-life of approximately 6 hours following oral dosing, enabling a convenient acute migraine treatment paradigm [4].

Why Telcagepant (MK-0974) Cannot Be Substituted by Other Gepants in Research


Despite belonging to the same CGRP receptor antagonist class ('gepants'), telcagepant possesses a distinct molecular pharmacology, pharmacokinetic profile, and clinical safety record that precludes simple substitution with other gepants like ubrogepant, atogepant, or rimegepant. Telcagepant's receptor binding affinity (Ki = 0.77 nM) differs significantly from next-generation gepants , and its functional selectivity across vascular beds is unique, exhibiting a Schild plot slope not different from unity in both human coronary and middle meningeal arteries, contrasting with atogepant and rimegepant which show >1 log unit greater potency in middle meningeal arteries [1]. Most critically, telcagepant's clinical development was halted due to observed hepatotoxicity, a liability not shared by the currently approved gepants, as evidenced by quantitative systems toxicology modeling [2]. Therefore, procurement of telcagepant is specifically indicated for comparative mechanistic studies, hepatotoxicity research, or as a reference standard, not as a functional replacement for newer, clinically approved gepants.

Telcagepant (MK-0974) Comparative Evidence Guide: Quantifiable Differentiation from Analogs


Head-to-Head Clinical Efficacy vs. Zolmitriptan 5 mg in Acute Migraine

In a randomized, double-blind, Phase III clinical trial (NCT00442936), telcagepant 300 mg demonstrated comparable efficacy to zolmitriptan 5 mg for acute migraine treatment. At 2 hours post-dose, pain relief was achieved in 55% of patients receiving telcagepant 300 mg versus 56% for zolmitriptan 5 mg, while the adverse event rate was significantly lower for telcagepant (37%) compared to zolmitriptan (51%) [1]. The primary endpoint of pain freedom at 2 hours was achieved in 27% of telcagepant 300 mg patients, 31% of zolmitriptan patients, and 10% of placebo patients [1].

Acute Migraine Clinical Trial Efficacy Comparison

Receptor Binding Affinity (Ki) Comparison to Next-Generation Gepants

Telcagepant exhibits a human CGRP receptor binding affinity (Ki) of 0.77 nM, which is intermediate in potency among the gepant class . For comparison, rimegepant (BMS-927711) demonstrates a Ki of 0.027 nM, approximately 28-fold more potent , while the first-generation intravenous gepant olcegepant (BIBN-4096) has a reported Ki of 14.4 pM (0.0144 nM) . The related Merck compound MK-3207 showed an IC50 of 0.12 nM . This quantitative difference in primary target engagement informs experimental design when selecting a reference antagonist.

CGRP Receptor Binding Affinity Structure-Activity Relationship

Vascular Bed Selectivity Profile vs. Atogepant and Rimegepant

In isolated human tissue bath studies, telcagepant displayed a Schild plot slope not significantly different from unity in both human coronary arteries (HCAs) and human middle meningeal arteries (HMMAs), indicating similar potency across both vascular beds [1]. In contrast, atogepant and rimegepant exhibited Schild plot slopes < 1 in HCAs and were >1 log unit more potent in HMMAs than in HCAs [1]. Atogepant, specifically, showed a 35-210 fold greater potency in HMMAs compared to HCAs [2]. This differential selectivity profile suggests telcagepant lacks the tissue-specific bias observed with newer gepants.

Vascular Pharmacology Tissue Selectivity Cardiovascular Safety

Comparative Hepatotoxicity Risk Profile via Quantitative Systems Toxicology Modeling

Quantitative systems toxicology modeling (DILIsym) was used to compare the liver safety profiles of telcagepant and four next-generation gepants [1]. Key parameters differentiating telcagepant's hepatotoxicity risk included mitochondrial dysfunction (Coefficient for ETC inhibition 3: 1.89 µM for telcagepant vs. 0.1 µM for atogepant and 4,217 µM for ubrogepant) and bile salt export pump (BSEP) inhibition (BSEP inhibition constant: 19.0 µM for telcagepant vs. 27.2 µM for rimegepant, 144.2 µM for atogepant, and no inhibition for ubrogepant) [1]. Telcagepant also induced oxidative stress (RNS/ROS production rate constant: 3.5 × 10⁻⁴ mL/nmol/h) which was absent in the zavegepant model [1].

Hepatotoxicity Drug-Induced Liver Injury (DILI) Quantitative Systems Toxicology

Pharmacokinetic Profile: Tmax and Half-Life vs. Newer Gepants

Telcagepant demonstrates a distinct oral pharmacokinetic profile characterized by rapid absorption (Tmax = 1.5 hours) and a moderate terminal half-life (t½ ≈ 6 hours) following single oral doses [1]. This profile differs from second-generation oral gepants; for example, ubrogepant (Ubrelvy) has a Tmax of 1.5 hours but a half-life of 5-7 hours, while rimegepant (Nurtec ODT) exhibits a Tmax of 1.5 hours and a half-life of 11 hours [2][3]. Telcagepant also showed greater than dose-proportional increases in AUC, a characteristic not reported for the later gepants [1].

Pharmacokinetics Oral Bioavailability Drug Metabolism

Telcagepant (MK-0974): Optimal Research and Procurement Application Scenarios


Reference Standard for CGRP Antagonist Hepatotoxicity Screening

Telcagepant serves as a validated positive control in in vitro hepatotoxicity assays for new CGRP antagonist candidates. Given its established clinical hepatotoxicity profile and the availability of quantitative systems toxicology data (ETC inhibition 3: 1.89 µM; BSEP IC50: 19.0 µM; ROS production rate: 3.5 × 10⁻⁴ mL/nmol/h) , telcagepant enables direct benchmarking of new compounds against a known hepatotoxic gepant. This application is supported by the direct comparative modeling against rimegepant, atogepant, ubrogepant, and zavegepant, which demonstrated that telcagepant's hepatotoxicity arises from a combination of mitochondrial dysfunction and bile acid transporter inhibition not observed in the approved gepants .

Tool Compound for Investigating CGRP Receptor Pharmacology in Different Vascular Beds

Researchers studying tissue-specific CGRP receptor signaling should procure telcagepant as a control compound due to its unique property of equipotent antagonism across human coronary and middle meningeal arteries (Schild slope not different from unity) . This contrasts sharply with atogepant and rimegepant, which show a >1 log unit (i.e., >10-fold) greater potency in middle meningeal arteries . Telcagepant's lack of vascular bed selectivity makes it an essential tool for dissecting the molecular basis of biased antagonism and for validating assays intended to detect tissue-specific pharmacology.

Benchmark Compound for Acute Migraine Efficacy Studies in Preclinical Models

In preclinical models of migraine, telcagepant provides a well-characterized benchmark for evaluating new acute therapies. Its efficacy is quantitatively defined from Phase III trials: 2-hour pain relief rate of 55% (vs. placebo 28%) and pain freedom rate of 27% (vs. placebo 10%) . Furthermore, its favorable adverse event profile relative to triptans (37% vs. 51% for zolmitriptan) makes it a standard for comparing the tolerability of novel, non-vasoconstrictive migraine agents. Procurement of telcagepant allows direct correlation of preclinical efficacy data with established clinical outcomes.

Analytical Reference Standard for Gepant Detection and Quantification

Given the increasing regulatory scrutiny and forensic interest in CGRP antagonists, telcagepant is required as a certified reference standard for developing and validating analytical methods (e.g., LC-MS/MS) for the detection of gepants in biological matrices or environmental samples. Its distinct molecular weight (566.52 g/mol), specific fragmentation pattern, and well-defined chromatographic properties make it suitable for use as a calibration standard or internal standard in quantitative assays, ensuring accurate and reliable measurements in pharmacokinetic, toxicological, or doping control studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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